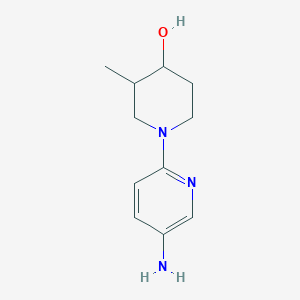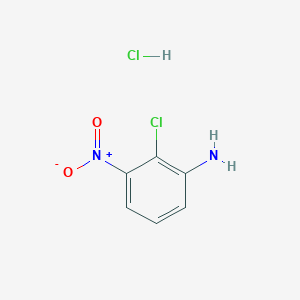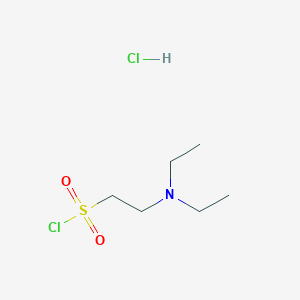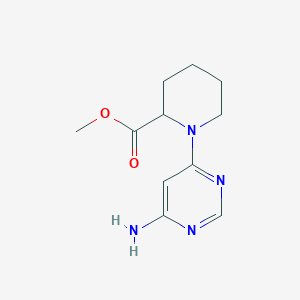
1-(5-Aminopyridin-2-yl)-3-méthylpipéridin-4-ol
Vue d'ensemble
Description
“1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol” is a complex organic compound that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The presence of an amino group (-NH2) and a hydroxyl group (-OH) suggests that this compound could exhibit properties such as basicity and hydrogen bonding .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and piperidine rings would give the molecule a certain degree of rigidity, while the amino and hydroxyl groups could form hydrogen bonds with other molecules. The exact structure would need to be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by its functional groups. The amino group is a common nucleophile, meaning it can donate a pair of electrons to form a new bond. The hydroxyl group is acidic, meaning it can donate a proton (H+) in certain conditions. The pyridine ring can also participate in various reactions, such as electrophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces. These properties could be determined using various analytical techniques .
Applications De Recherche Scientifique
Biotechnologie
Les applications biotechnologiques peuvent inclure l'utilisation de ce composé dans le développement de nouveaux tests biochimiques. Ses caractéristiques structurales pourraient en faire un candidat pour une sonde moléculaire ou une molécule de liaison dans la conception de biosenseurs, où son interaction avec d'autres molécules biologiques pourrait être surveillée à des fins analytiques diverses .
Pharmacologie
Pharmacologiquement, 1-(5-Aminopyridin-2-yl)-3-méthylpipéridin-4-ol pourrait être exploré pour ses propriétés pharmacocinétiques. En tant que petite molécule avec un squelette pipéridine, elle pourrait présenter des caractéristiques d'absorption, de distribution, de métabolisme et d'excrétion (ADME) favorables. Cela en fait un composé d'intérêt pour des études plus approfondies en métabolisme des médicaments et en pharmacocinétique .
Synthèse organique
En synthèse organique, ce composé pourrait servir d'intermédiaire polyvalent. Ses sites réactifs — le groupe amino et le groupe hydroxyle — offrent des points de fonctionnalisation qui pourraient être exploités dans des voies de synthèse en plusieurs étapes pour créer des molécules organiques complexes, conduisant potentiellement à de nouveaux matériaux ou médicaments .
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it could interact with biological targets such as enzymes or receptors. The amino and hydroxyl groups could form hydrogen bonds with these targets, while the pyridine and piperidine rings could fit into specific binding sites .
Safety and Hazards
Propriétés
IUPAC Name |
1-(5-aminopyridin-2-yl)-3-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-7-14(5-4-10(8)15)11-3-2-9(12)6-13-11/h2-3,6,8,10,15H,4-5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEWZDYOOIDWGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide](/img/structure/B1475238.png)










![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]amine dihydrochloride](/img/structure/B1475257.png)

